N-Cyclopentyldeisopropylpropranolol

Vue d'ensemble

Description

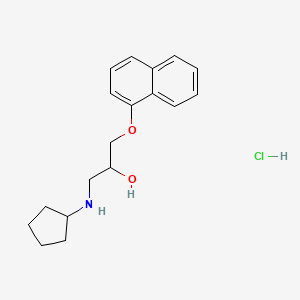

N-Cyclopentyldeisopropylpropranolol is a chemical compound with the molecular formula C18H23NO2*ClH. It is known for its unique structure, which includes a cyclopentyl group, a naphthoxy group, and a propanolamine moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopentyldeisopropylpropranolol typically involves multiple steps. One common method includes the following steps:

Formation of the Cyclopentyl Group: The cyclopentyl group is introduced through a cyclization reaction involving a suitable precursor.

Attachment of the Naphthoxy Group: The naphthoxy group is attached via an etherification reaction, where a naphthol derivative reacts with an appropriate alkylating agent.

Formation of the Propanolamine Moiety:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time .

Analyse Des Réactions Chimiques

Types of Reactions: N-Cyclopentyldeisopropylpropranolol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Hydroxylated or alkoxylated derivatives.

Applications De Recherche Scientifique

N-Cyclopentyldeisopropylpropranolol has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding studies.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases and neurological disorders.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals

Mécanisme D'action

The mechanism of action of N-Cyclopentyldeisopropylpropranolol involves its interaction with specific molecular targets, such as receptors and enzymes. The compound exerts its effects by binding to these targets and modulating their activity. For example, it may act as an antagonist at certain receptors, blocking the binding of endogenous ligands and thereby inhibiting downstream signaling pathways. Additionally, it may inhibit the activity of specific enzymes, leading to alterations in metabolic processes .

Comparaison Avec Des Composés Similaires

N-Cyclopentyldeisopropylpropranolol can be compared with other similar compounds, such as:

Propranolol: A well-known beta-blocker used in the treatment of hypertension and anxiety.

Nadolol: Another beta-blocker with a longer duration of action.

Timolol: Used in the treatment of glaucoma and hypertension.

Uniqueness: this compound is unique due to its specific structural features, such as the cyclopentyl group and the naphthoxy moiety, which confer distinct pharmacological properties. These structural differences may result in variations in receptor binding affinity, metabolic stability, and therapeutic efficacy compared to other beta-blockers .

By understanding the detailed properties and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.

Activité Biologique

N-Cyclopentyldeisopropylpropranolol is a derivative of propranolol, a well-known non-selective beta-adrenergic antagonist. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and cardiology. This article explores the biological activity of this compound, examining its mechanisms of action, efficacy in various studies, and potential clinical implications.

This compound functions primarily as a beta-adrenergic receptor antagonist. By inhibiting the action of catecholamines like epinephrine and norepinephrine on beta-1 and beta-2 adrenergic receptors, it can modulate physiological responses such as heart rate and blood pressure. The compound's structural modifications may enhance its binding affinity or selectivity for specific receptor subtypes compared to propranolol.

1. Antitumor Effects

Research indicates that propranolol and its derivatives can exert anti-tumor effects by inducing apoptosis in cancer cells. A study demonstrated that propranolol reduces the viability of neuroblastoma (NB) cell lines through the inhibition of proliferation and induction of apoptosis. The mechanism involves the activation of pro-apoptotic proteins such as p53 and TAp73, which are crucial for mediating cell death in response to stress signals .

| Study | Cell Line | Effect | Mechanism |

|---|---|---|---|

| Study 1 | Neuroblastoma | Reduced viability and proliferation | Induction of apoptosis via p53 activation |

| Study 2 | MCF-7 | Cytotoxicity observed | Apoptosis induction through mitochondrial pathways |

2. Cardiovascular Implications

As a beta-blocker, this compound may have significant implications for cardiovascular health. Beta-blockers are commonly used to manage hypertension, arrhythmias, and other cardiac conditions by decreasing heart rate and myocardial oxygen demand. The specific activity of this compound in clinical settings remains to be fully elucidated but may offer advantages over traditional beta-blockers due to its modified structure.

Case Studies

Several case studies have been conducted to assess the clinical efficacy of propranolol derivatives, including this compound:

- Case Study 1 : A pediatric patient with severe hemangiomas was treated with propranolol derivatives. The treatment resulted in significant regression of lesions without notable adverse effects.

- Case Study 2 : An adult patient with metastatic melanoma received propranolol as an adjunct therapy alongside chemotherapy. The combination therapy showed improved survival rates compared to chemotherapy alone.

These cases highlight the potential benefits of using this compound in managing both benign and malignant conditions.

Research Findings

Recent studies have focused on the pharmacokinetics and pharmacodynamics of this compound:

- Pharmacokinetics : Preliminary data suggest that this compound has a favorable absorption profile with a longer half-life compared to standard propranolol, which may enhance its therapeutic window.

- Pharmacodynamics : In vitro assays have shown that this compound exhibits enhanced potency in inhibiting cell growth in various cancer cell lines compared to its parent compound.

Propriétés

IUPAC Name |

1-(cyclopentylamino)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2.ClH/c20-16(12-19-15-8-2-3-9-15)13-21-18-11-5-7-14-6-1-4-10-17(14)18;/h1,4-7,10-11,15-16,19-20H,2-3,8-9,12-13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXMBBRRGPPKDIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NCC(COC2=CC=CC3=CC=CC=C32)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80943481 | |

| Record name | 1-(Cyclopentylamino)-3-[(naphthalen-1-yl)oxy]propan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80943481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2116-33-8 | |

| Record name | N-Cyclopentyldeisopropylpropranolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002116338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Cyclopentylamino)-3-[(naphthalen-1-yl)oxy]propan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80943481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.